N,N'-Bis(2-azido-2,2-dinitroethyl)urea
Description
Contextualization of N,N'-Bis(2-azido-2,2-dinitroethyl)urea as an Advanced Energetic Molecule
The presence of multiple nitro groups attached to the same carbon atom (a gem-dinitro configuration) is a common feature in many powerful explosives, as it enhances the molecule's density and heat of formation. The addition of the azido (B1232118) group, known for its high positive heat of formation, further increases the energetic potential of the molecule. The study of such multifaceted molecules is pivotal for advancing the field of energetic materials, as it allows researchers to understand the interplay between different functional groups and their collective impact on performance and sensitivity.
Historical Trajectories and Evolution of Azido- and Dinitroethyl-Substituted Urea (B33335) Derivatives
The exploration of urea derivatives as energetic materials has a notable history, with urea nitrate (B79036) being one of the earliest examples, discovered in 1797. wikipedia.org Urea itself was first isolated from urine in 1727 and later synthesized in 1828, a landmark event in the history of chemistry. yarafert.comwikipedia.org The use of urea in explosives is exemplified by urea nitrate, which has been utilized in various applications, including improvised explosive devices. wikipedia.org It is produced by the reaction of urea with nitric acid. wikipedia.orgsciencemadness.org
The development of more advanced energetic materials has led to the incorporation of various functional groups onto different molecular backbones to enhance performance. The introduction of nitro groups to increase explosive power is a well-established strategy, leading to a wide range of polynitro compounds. researchgate.net The dinitrourea (DNU) moiety, for instance, has been investigated for its potential to increase the density and energetic performance of cyclic nitroamines.
The incorporation of the azido group (N₃) is a more recent strategy aimed at creating high-nitrogen energetic materials. science.gov Azido compounds are known for their high heats of formation, which can significantly contribute to the energy output of a material. science.gov The synthesis of molecules containing both azido and nitro groups represents a sophisticated approach to designing next-generation energetic materials that balance high performance with acceptable stability.
Rational Design Principles for Enhancing Energetic Performance through Molecular Architecture
The design of advanced energetic materials like this compound is guided by several key principles aimed at maximizing performance while maintaining a degree of stability. A primary goal is to achieve a high density, as this is directly related to the detonation velocity and pressure. The incorporation of dense functional groups like nitro groups contributes to this objective.
Another crucial factor is the oxygen balance of the molecule. An ideal energetic material contains enough oxygen to fully oxidize its carbon and hydrogen atoms upon detonation, leading to the formation of stable, gaseous products like CO₂, H₂O, and N₂. The presence of numerous nitro groups in this compound is intended to improve its oxygen balance.
The heat of formation is also a critical parameter. A high positive heat of formation indicates that a significant amount of energy is stored within the chemical bonds of the molecule, which is released upon decomposition. Azido groups are particularly effective at increasing the heat of formation. science.gov
Current Research Challenges and Prospective Avenues for this compound
The synthesis of complex molecules like this compound presents significant challenges. The introduction of multiple energetic functional groups often requires multi-step synthetic pathways with careful control of reaction conditions to ensure safety and achieve the desired product. The inherent instability of many energetic precursors and intermediates adds to the complexity of the synthesis.
A major challenge in the field of high-nitrogen energetic materials is balancing the desire for high performance with the need for acceptable sensitivity and thermal stability. mdpi.com While azido and polynitro compounds can offer superior energetic output, they are often more sensitive to initiation, which can limit their practical applications.
Future research in this area will likely focus on several key aspects. The development of novel synthetic methodologies that are safer and more efficient is a constant pursuit. Computational modeling and simulation are becoming increasingly important tools for predicting the properties of new energetic molecules before they are synthesized, allowing for a more targeted and rational design approach. nih.gov
Furthermore, there is a growing interest in "green" energetic materials that have a reduced environmental impact. This involves designing molecules that produce non-toxic detonation products, such as nitrogen and water. The high nitrogen content of compounds like this compound is advantageous in this regard. The potential for urea-based compounds to be derived from renewable resources is also an area of interest for future sustainable energetic materials. researchgate.net
Data Tables
Due to the limited publicly available experimental data for this compound, the following tables provide estimated or comparative data based on the properties of its constituent functional groups and related energetic materials.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₅H₆N₁₂O₉ | 398.18 |
| Urea Nitrate wikipedia.org | CH₅N₃O₄ | 123.07 |
| Dinitrourea nih.gov | CH₂N₄O₅ | 150.05 |
Interactive Data Table 1: Physicochemical Properties Users can sort the table by clicking on the column headers.
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| This compound | C₅H₆N₁₂O₉ | 398.18 |
| Urea Nitrate | CH₅N₃O₄ | 123.07 |
| Dinitrourea | CH₂N₄O₅ | 150.05 |
Table 2: Estimated Energetic Properties of this compound in Comparison to Standard Explosives
| Property | This compound (Estimated) | Urea Nitrate wikipedia.org |
| Detonation Velocity (m/s) | High | 3,400 - 4,700 |
| Oxygen Balance (%) | Moderately Negative | -6.5 |
Interactive Data Table 2: Energetic Properties Users can sort the table by clicking on the column headers.
| Property | This compound (Estimated) | Urea Nitrate |
|---|---|---|
| Detonation Velocity (m/s) | High | 3,400 - 4,700 |
| Oxygen Balance (%) | Moderately Negative | -6.5 |
Structure
3D Structure
Properties
CAS No. |
90101-61-4 |
|---|---|
Molecular Formula |
C5H6N12O9 |
Molecular Weight |
378.18 g/mol |
IUPAC Name |
1,3-bis(2-azido-2,2-dinitroethyl)urea |
InChI |
InChI=1S/C5H6N12O9/c6-12-10-4(14(19)20,15(21)22)1-8-3(18)9-2-5(11-13-7,16(23)24)17(25)26/h1-2H2,(H2,8,9,18) |
InChI Key |
BAHZSMRODKSKAH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])NC(=O)NCC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for N,n Bis 2 Azido 2,2 Dinitroethyl Urea
Strategic Synthesis of Precursor Building Blocks
The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent parts: the energetic 2-azido-2,2-dinitroethyl groups and a reactive urea (B33335) scaffold.
Preparation of 2-Azido-2,2-dinitroethyl Moieties
The 2-azido-2,2-dinitroethyl group is a key toxophore, contributing significantly to the compound's energetic properties due to the presence of both gem-dinitro and azido (B1232118) functionalities. The synthesis of precursors containing this moiety is a complex task in energetic materials chemistry.
A common strategic approach involves the construction of a gem-dinitroalkane framework, which is then further functionalized. energetic-materials.org.cn Methodologies for preparing gem-dinitro compounds often start from mononitro compounds that have a replaceable hydrogen atom on the nitro-bearing carbon. google.com One established method is oxidative nitration, where a secondary nitroalkane is converted to its corresponding gem-dinitro derivative. google.comacs.org
For the specific 2-azido-2,2-dinitroethyl precursor, a hypothetical pathway could begin with a suitable two-carbon starting material, such as 2,2-dinitroethanol. This intermediate can be synthesized through various nitration techniques. energetic-materials.org.cn The hydroxyl group of 2,2-dinitroethanol could then be converted into a good leaving group, such as a tosylate or a halide (e.g., chloride or bromide), to facilitate subsequent nucleophilic substitution.
The introduction of the azide (B81097) group is typically achieved via a substitution reaction using an azide salt, such as sodium azide. nih.gov For instance, a precursor like 1-chloro-2,2-dinitroethane would be reacted with sodium azide in a suitable solvent to yield 1-azido-2,2-dinitroethane. nih.gov This type of chlorine-azide exchange is a well-documented method in the synthesis of energetic azido compounds.
Derivatization and Functionalization of Urea Scaffolds
Urea serves as the central building block, linking the two energetic moieties. While urea itself is a simple molecule, its functionalization requires careful control of reaction conditions. The nitrogen atoms of urea are nucleophilic, but direct alkylation can be complicated by competing O-alkylation, which leads to the formation of isourea derivatives as byproducts. google.com Historical attempts to directly alkylate ureas on the nitrogen atom with alkyl halides were often unsuccessful, yielding primarily O-alkylated products.
Modern synthetic methods have overcome this challenge, enabling selective N-alkylation. The reactivity of the urea scaffold can be enhanced by using a strong base to deprotonate the nitrogen atom, increasing its nucleophilicity. However, the choice of base, solvent, and reaction conditions is crucial to direct the reaction toward the desired N-substituted product and avoid undesired side reactions.
Coupling and Urea Formation Reactions
With the precursors in hand, the next critical phase is the formation of the final molecule. This can be achieved either by attaching the energetic side chains to a pre-existing urea molecule (N-alkylation) or by constructing the urea bridge from an amine precursor.
N-Alkylation Approaches to the Bis(azido dinitroethyl)urea Framework
The direct N-alkylation of urea with a suitable 2-azido-2,2-dinitroethyl precursor, such as 1-chloro- or 1-bromo-2-azido-2,2-dinitroethane, represents a convergent approach to the target molecule. To circumvent the issue of O-alkylation, specialized conditions are required. Unexpectedly, it was found that ureas can be effectively alkylated on the nitrogen atom when the reaction is conducted in the presence of a phase transfer catalyst and a solid base. google.com
This process typically involves suspending urea and a solid base, such as sodium or potassium hydroxide, in a non-polar solvent. A phase transfer catalyst, like a quaternary ammonium (B1175870) salt, is added to facilitate the transfer of the deprotonated urea anion into the organic phase where it can react with the alkylating agent. This method has proven effective for preparing various N-alkylated ureas in good yields, avoiding the indirect routes previously required. google.com
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Urea Substrate | Urea | Provides the central N-CO-N scaffold. | google.com |
| Alkylating Agent | Alkyl Halide (e.g., R-Cl, R-Br) | Introduces the alkyl substituent. | google.com |
| Base | Solid NaOH or KOH | Deprotonates the urea nitrogen to form a nucleophilic anion. | google.com |
| Catalyst | Quaternary Ammonium Salt (e.g., Tetrabutylammonium Chloride) | Transfers the urea anion from the solid phase to the organic phase. | google.com |
| Solvent | Toluene, Dichloromethane, or other inert organic solvents | Provides the reaction medium. | google.com |
Advanced Condensation Reactions for Urea Linkage Elaboration
An alternative and often more controlled method for synthesizing symmetrically disubstituted ureas involves building the urea linkage from a corresponding amine precursor. In this strategy, a 2-azido-2,2-dinitroethylamine intermediate would first be synthesized.
This amine could then be reacted with a carbonyl-donating reagent like phosgene (B1210022) (COCl₂) or a safer equivalent such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). The reaction of an amine with phosgene typically proceeds through an isocyanate intermediate, which then reacts with a second molecule of the amine to form the symmetrical urea. This is a classical and widely employed method for generating urea derivatives.
Another potential pathway involves condensation reactions analogous to those used in the synthesis of urea-formaldehyde resins. This might involve reacting urea with a hypothetical aldehyde precursor, 2-azido-2,2-dinitroacetaldehyde, under specific catalytic conditions to form the C-N bonds.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of N,N'-Bis(2-azido-2,2-dinitroethyl)urea requires careful optimization of all reaction parameters, a common practice in the synthesis of high-energy compounds. Key factors that influence the reaction outcome include stoichiometry, temperature, reaction time, and the choice of solvent and catalyst.
For N-alkylation reactions, the molar ratio of the urea, alkylating agent, base, and phase transfer catalyst is critical. An excess of the base is often used to drive the deprotonation of urea. Temperature control is also vital, as side reactions or decomposition of the energetic moieties can occur at elevated temperatures.
In condensation reactions involving amine precursors, the slow addition of the carbonylating agent (e.g., phosgene) is often employed to control the reaction rate and prevent the formation of side products. The choice of solvent can significantly impact reaction efficiency by affecting the solubility of reactants and intermediates. Optimization studies typically involve systematically varying these parameters to identify the conditions that provide the highest yield of the desired product with the highest purity.
| Parameter | Strategy | Rationale |
|---|---|---|
| Reactant Stoichiometry | Varying the molar ratios of reactants and reagents. | To find the optimal balance that maximizes conversion of the limiting reagent and minimizes side product formation. |
| Temperature Control | Conducting reactions at specific, controlled temperatures (e.g., cooling during exothermic additions). | To control reaction kinetics, prevent thermal decomposition of sensitive energetic groups, and improve selectivity. |
| Solvent Selection | Screening a range of solvents with different polarities and boiling points. | To improve reactant solubility, stabilize intermediates or transition states, and facilitate product isolation. |
| Reaction Time | Monitoring reaction progress over time to determine the point of maximum yield. | To ensure complete reaction without allowing for product degradation or the formation of secondary byproducts over extended periods. |
| Catalyst Loading | Optimizing the concentration of the catalyst (e.g., phase transfer catalyst). | To achieve the highest reaction rate with the minimum amount of catalyst, reducing cost and simplifying purification. |
Methodologies for Achieving High Purity in Energetic Compound Synthesis
The synthesis of energetic materials like this compound invariably produces a crude product containing unreacted starting materials, intermediates, and by-products. Achieving high purity is paramount for ensuring the stability and predictable performance of the final compound. The primary methods for purifying solid organic compounds are recrystallization and chromatography.
Recrystallization
Recrystallization is a widely used and effective technique for purifying solid energetic materials. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
The selection of an appropriate solvent system is the most critical aspect of recrystallization. For a polar molecule like this compound, which contains urea, nitro, and azido functional groups capable of hydrogen bonding, polar solvents would be the initial choice for screening.
Table of Potential Recrystallization Solvents:
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar Protic | 78 | Good general solvent for polar organic compounds. |
| Methanol | Polar Protic | 65 | Similar to ethanol, often provides good crystal growth. |
| Acetone | Polar Aprotic | 56 | Strong solvent for many organic compounds. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Water | Highly Polar | 100 | May be used if the compound has sufficient polarity. |
| Ethyl Acetate | Moderately Polar | 77 | Can be used alone or in a mixed solvent system. |
A mixed-solvent system might also be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. Upon cooling, crystals of the pure compound should form.
Chromatographic Techniques
For more challenging purifications or for isolating very pure samples for analytical purposes, chromatographic methods are employed.
Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), leading to their separation. For a polar compound like this compound, a polar stationary phase like silica gel would be appropriate, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing smaller particles, resulting in higher resolution and faster separation times. This technique is often used for the final purification and analysis of high-purity energetic materials. A reverse-phase HPLC setup, with a non-polar stationary phase and a polar mobile phase, could be suitable for this compound.
Table of Chromatographic Purification Parameters (Hypothetical):
| Technique | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption |
| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile/Water Gradient | Partition |
The choice of purification method will depend on the scale of the synthesis and the required purity level. For bulk purification, recrystallization is often the most practical approach. For obtaining highly pure analytical samples, HPLC is the preferred method.
Advanced Spectroscopic and Crystallographic Characterization of N,n Bis 2 Azido 2,2 Dinitroethyl Urea
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule. For N,N'-Bis(2-azido-2,2-dinitroethyl)urea, these methods would be expected to reveal characteristic vibrational modes.
The azido (B1232118) group (-N₃) would exhibit a strong, sharp absorption band in the IR spectrum, typically in the region of 2100-2160 cm⁻¹. This is due to the asymmetric stretching vibration of the N=N=N bond. The corresponding Raman signal might be weaker.
The dinitroethyl group (-C(NO₂)₂) would produce several characteristic peaks. Strong symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups are expected in the ranges of 1300-1380 cm⁻¹ and 1520-1580 cm⁻¹, respectively. C-N stretching vibrations would also be present at lower wavenumbers.
The urea (B33335) moiety (-NH-CO-NH-) would be identifiable by several distinct vibrations. The C=O stretching (Amide I band) would appear as a strong absorption in the IR spectrum, typically between 1630 and 1695 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations would also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the molecular structure of this compound in solution.
¹H NMR: The proton spectrum would be expected to show signals for the methylene (B1212753) (-CH₂-) and amine (-NH-) protons. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing dinitro and azido groups, likely appearing downfield. The N-H protons of the urea group would also give a characteristic signal, the position of which could be dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon of the urea group and the carbons of the ethyl chain. The carbon atom bearing the two nitro groups would be significantly deshielded and appear at a high chemical shift.
¹⁴N or ¹⁵N NMR: Nitrogen NMR would be particularly informative for this nitrogen-rich compound. Separate signals would be expected for the nitrogen atoms in the azido, nitro, and urea groups, providing a detailed electronic and structural fingerprint of the molecule. For instance, in similar azido-containing compounds, distinct signals for the three nitrogen atoms of the azide (B81097) group can be observed. nih.gov
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry would be employed to determine the precise molecular weight of this compound and to study its fragmentation pathways, which can provide structural confirmation. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns would likely involve the loss of small neutral molecules such as N₂, NO₂, and CO.
X-ray Diffraction and Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
Elucidation of Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. This is crucial for understanding the physical properties of the energetic material, such as its density and sensitivity. Intermolecular interactions, such as hydrogen bonding involving the urea N-H groups and the oxygen atoms of the nitro groups, would play a significant role in the crystal packing.
Analysis of Molecular Conformation within the Crystalline Lattice
The X-ray structure would also show the preferred conformation of the molecule in the solid state. This includes the rotational arrangement around the various single bonds, which can influence the molecule's stability and energy content.
Thermal Analysis Techniques for Investigating Phase Transitions and Thermal Stability Onset Phenomena
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability of energetic materials.
DSC: This technique would be used to determine the melting point and decomposition temperature of this compound. The DSC thermogram would show an endothermic peak corresponding to melting, followed by a large exothermic peak indicating decomposition. The onset temperature of decomposition is a critical parameter for assessing thermal stability. In related azido-containing energetic materials, the decomposition temperatures can be influenced by the presence of other functional groups. nih.gov
TGA: TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would show a significant mass loss upon decomposition, corresponding to the release of gaseous products.
While detailed experimental data for this compound remains elusive in the public domain, the application of these standard analytical techniques would be indispensable for its full characterization, providing crucial insights into its structure, properties, and stability.
Computational Chemistry and Theoretical Modeling of N,n Bis 2 Azido 2,2 Dinitroethyl Urea
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic configuration and bonding.
Molecular Orbital (MO) theory is employed to describe the electronic structure of N,N'-Bis(2-azido-2,2-dinitroethyl)urea. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. A smaller gap generally suggests higher reactivity.
Electron density distribution analysis provides a visual and quantitative representation of how electrons are shared between atoms. This analysis helps in identifying regions of high and low electron density, which correspond to areas that are respectively electron-rich (nucleophilic) and electron-poor (electrophilic). For an energetic material like this compound, this can reveal the distribution of charge across the nitro (-NO2) and azido (B1232118) (-N3) groups, which are key to its energetic nature.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available in literature |
| LUMO Energy | Data not available in literature |
| HOMO-LUMO Gap | Data not available in literature |
Note: Specific calculated values for this compound are not publicly available. This table illustrates how such data would be presented.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically. Computational methods can accurately calculate the BDE for each bond within the this compound molecule. The identification of the weakest bond, or "trigger linkage," is of paramount importance for energetic materials, as its scission is often the initial step in the decomposition process. acs.orgodu.edu In molecules containing nitro and azido groups, the C-NO2 and N-N2 bonds are often candidates for the weakest link. odu.edu By calculating the BDE for all bonds, a hierarchy of bond strengths can be established, pinpointing the most likely site for initiation of decomposition.
Table 2: Hypothetical Bond Dissociation Energies (BDE) for Key Bonds in this compound
| Bond Type | Calculated BDE (kJ/mol) |
| C-NO2 | Data not available in literature |
| N-N2 (azide) | Data not available in literature |
| C-N (urea) | Data not available in literature |
| N-H (urea) | Data not available in literature |
| C-C | Data not available in literature |
Note: This table is illustrative. Specific BDE values for this compound require dedicated computational studies which are not available in the public domain.
Density Functional Theory (DFT) for Geometry Optimization and Thermochemical Parameter Prediction
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex molecules like this compound. researchgate.netumt.edu.my
The this compound molecule possesses multiple rotatable bonds, leading to various possible conformations (spatial arrangements of atoms). DFT is used to perform a systematic conformational analysis to identify the most stable isomer, which corresponds to the global minimum on the potential energy surface. Geometry optimization calculations are performed starting from different initial structures to locate all stable conformers. The relative energies of these conformers are then compared to determine their population distribution at a given temperature.
DFT calculations are instrumental in predicting the thermochemical properties of energetic materials. The gas-phase enthalpy of formation is a key descriptor, representing the energy released or absorbed upon the formation of the molecule from its constituent elements in their standard states. This value is crucial for calculating other performance parameters, such as detonation velocity and pressure. nih.gov Computational methods, often using isodesmic reactions, provide a reliable route to determine the enthalpy of formation for novel compounds where experimental data is lacking. nih.gov
Table 3: Hypothetical Energetic and Thermochemical Parameters for this compound Calculated via DFT
| Parameter | Predicted Value |
| Gas-Phase Enthalpy of Formation | Data not available in literature |
| Solid-State Enthalpy of Formation | Data not available in literature |
| Molecular Density | Data not available in literature |
Note: The presentation of these parameters is standard in computational studies of energetic materials, though specific values for the title compound are not available in surveyed literature.
Molecular Dynamics Simulations for Investigating Condensed Phase Behavior and Interactions
While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules in the condensed phase (solid or liquid). odu.edu MD simulations model the movements and interactions of atoms and molecules over time based on a force field, which describes the potential energy of the system.
For this compound, MD simulations can be used to predict its crystal structure, density, and intermolecular interactions, such as hydrogen bonding. These simulations provide insight into how the molecules pack in the solid state and how intermolecular forces might influence the material's sensitivity and stability. By simulating the system at various temperatures and pressures, one can also study its thermal expansion, phase transitions, and the initial stages of decomposition in a condensed-phase environment, which is more representative of its real-world state.
Predictive Algorithms for Detonation Performance Parameters
The performance of an energetic material is characterized by several key parameters, many of which can be predicted with reasonable accuracy using computational algorithms. These predictions are vital for assessing the potential of a new compound as an explosive.
The detonation velocity (Vd) and detonation pressure (PCJ) are primary indicators of an explosive's performance, reflecting its brisance and power. Theoretical predictions of these parameters are typically derived from the chemical composition, density, and heat of formation of the energetic material. Various empirical and theoretical methods are employed for these predictions.
For many energetic compounds, quantum mechanical calculations, such as those based on density functional theory (DFT), are used to determine the optimized molecular geometry and to calculate the heat of formation. This data, in conjunction with the predicted crystal density, is then used in thermochemical codes to estimate the detonation velocity and pressure. However, specific studies applying these methodologies to this compound are not currently available.
The oxygen balance (OB or Ω) of an energetic material is a crucial parameter that indicates the degree to which the compound can oxidize its own carbon and hydrogen atoms during detonation. A positive oxygen balance suggests an excess of oxygen, while a negative balance indicates a deficiency. The oxygen balance is calculated based on the molecular formula of the compound and is a key factor in determining the energy release upon detonation.
The energy of explosion, or the heat of detonation, is another critical performance parameter that can be computationally assessed. This value represents the amount of energy released when the explosive decomposes and is directly related to the heat of formation of the explosive and its detonation products. Predictive algorithms utilize the calculated heat of formation and the stoichiometry of the detonation reaction to estimate the total energy release.
While the molecular structure of this compound, with its combination of azido and dinitroethyl functionalities, suggests a high energy content, the absence of published computational studies prevents a quantitative discussion of its specific oxygen balance and predicted energy release.
Thermal Decomposition Mechanisms and Kinetic Analysis of N,n Bis 2 Azido 2,2 Dinitroethyl Urea
Unimolecular Decomposition Pathways and Initial Fragmentation Events
The initial stages of thermal decomposition of N,N'-Bis(2-azido-2,2-dinitroethyl)urea in the gas phase are dictated by the weakest bonds within the molecule. The presence of both azido (B1232118) and nitro groups provides multiple competing initial reaction channels.
Concurrent with azido group cleavage, the scission of the C-NO₂ bond is another primary decomposition pathway. The breaking of this bond results in the formation of nitrogen dioxide (NO₂) and a carbon-centered radical. This unimolecular C-NO₂ homolysis is a common initial step in the decomposition of many nitro-containing energetic materials. The liberated NO₂ is a highly reactive species that can act as an oxidizer in subsequent reactions, accelerating the decomposition process. The stability of the resulting carbon-centered radical is influenced by the presence of the adjacent azido and nitro groups.
While the azido and nitro groups are the primary energetic functionalities, the urea (B33335) core also contributes to the decomposition process, particularly at higher temperatures or after the initial fragmentation of the energetic groups. The most favorable decomposition pathway for an isolated urea molecule typically leads to the formation of isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). nih.gov In the context of this compound, the fragmentation of the urea moiety is likely to be influenced by the reactive intermediates produced from the decomposition of the azido and nitro groups. The decomposition of the urea core can also be catalyzed by acidic species, such as nitric acid, which may be formed from secondary reactions of NO₂. nih.gov
Condensed-Phase Decomposition Phenomena and Their Influence on Reactivity
In the solid state, the thermal decomposition of this compound is more complex than in the gas phase, with intermolecular interactions and the physical state of the material playing a crucial role.
The decomposition of many energetic materials in the condensed phase is characterized by autocatalysis, where the reaction products accelerate the rate of further decomposition. For this compound, reactive species such as NO₂ generated from the initial decomposition can react with the parent molecule or other intermediates, leading to an accelerated decomposition rate. The presence of acidic species can also catalyze the breakdown of the urea functionality. The autocatalytic behavior is often observed as a significant increase in the decomposition rate after an initial induction period.
Kinetic Modeling of Thermal Decomposition Data
The study of the thermal decomposition of this compound, a complex energetic material, relies heavily on kinetic modeling to predict its stability and decomposition behavior under various temperature conditions. Kinetic analysis provides essential parameters that describe the rate of decomposition, which are crucial for assessing the safety, storage, and performance of the material.
Methodology for Isothermal and Non-Isothermal Kinetic Studies
The kinetic analysis of the thermal decomposition of energetic materials like this compound is typically conducted using two primary methodologies: isothermal and non-isothermal studies. akjournals.com
Isothermal Kinetic Studies: In this approach, the sample is maintained at a constant temperature, and the extent of decomposition is measured as a function of time. This can be achieved through techniques such as thermogravimetric analysis (TGA), where mass loss is monitored, or differential scanning calorimetry (DSC), which measures heat flow. mdpi.com The data obtained can be fitted to various solid-state reaction models to determine the kinetic parameters.
Non-Isothermal Kinetic Studies: This method involves heating the sample at a constant rate while monitoring changes in its physical properties. mpg.de Techniques like TGA and DSC are also employed here, providing data on mass loss or heat flow as a function of temperature. akjournals.com Non-isothermal methods are often preferred due to their ability to provide a comprehensive overview of the decomposition process over a wide temperature range in a single experiment. Several model-free (isoconversional) methods, such as those proposed by Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink, are commonly used to analyze non-isothermal data without assuming a specific reaction model. physchemres.orgmdpi.com These methods allow for the determination of activation energy as a function of the extent of conversion, providing insights into the complexity of the decomposition mechanism. researchgate.net
Determination of Activation Energies and Pre-exponential Factors
The activation energy (Ea) and the pre-exponential factor (A) are the two key parameters of the Arrhenius equation that quantitatively describe the temperature dependence of the reaction rate.
Activation Energy (Ea): This parameter represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally indicates greater thermal stability. For energetic materials containing both azido and nitro groups, the initial decomposition step is often the scission of the weakest bond. researchgate.netmdpi.com In the case of this compound, this could be the C-N bond of the azido group or the N-NO2 bond. The activation energy for the decomposition of similar energetic azido compounds has been reported to be in the range of 120-170 kJ/mol. mdpi.comresearchgate.net
Pre-exponential Factor (A): Also known as the frequency factor, this term relates to the frequency of collisions between molecules in the correct orientation to react. It is determined alongside the activation energy from the kinetic analysis of thermal decomposition data.
The values of Ea and A are typically determined by applying kinetic models to the experimental data obtained from TGA or DSC experiments conducted at multiple heating rates. pku.edu.cn The Kissinger method is a widely used model-fitting approach for determining these parameters from DSC data. mdpi.com
Illustrative Kinetic Parameters for a Hypothetical Energetic Material with Similar Functional Groups
| Kinetic Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Kissinger | 145.8 | 1.2 x 10¹⁴ |
| Flynn-Wall-Ozawa | 152.3 | - |
| Kissinger-Akahira-Sunose | 150.1 | - |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
In-Situ Spectroscopic Techniques for Monitoring Decomposition Progress
To gain a deeper understanding of the chemical changes occurring during the thermal decomposition of this compound, in-situ spectroscopic techniques are employed. These methods allow for real-time monitoring of the reaction, providing valuable information about the formation of intermediates and final products. optica.org
Application of Time-Resolved IR/Raman Spectroscopy
Time-resolved infrared (IR) and Raman spectroscopy are powerful tools for studying the decomposition of energetic materials. tum.de These techniques can identify the functional groups present in the material and track their changes over time as the decomposition progresses.
Time-Resolved IR Spectroscopy: This technique monitors the vibrational modes of molecules. nih.gov As this compound decomposes, the characteristic absorption bands of the azido (-N₃) and nitro (-NO₂) groups are expected to decrease in intensity, while new bands corresponding to gaseous products like N₂, NO₂, and CO₂ would appear. osti.gov Rapid-scan FTIR spectroscopy can be used to acquire spectra at high temporal resolution, enabling the study of fast decomposition processes. optica.org
Time-Resolved Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and can be used to monitor changes in the carbon backbone of the molecule during decomposition.
Integration of Evolved Gas Analysis (EGA) with Mass Spectrometry
Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a crucial technique for identifying the gaseous products evolved during thermal decomposition. nih.govresearchgate.net In this setup, the gaseous decomposition products from a thermogravimetric analyzer are directly introduced into a mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification of the individual gaseous species. mdpi.com
For this compound, the primary expected gaseous products would include nitrogen (N₂), nitrogen dioxide (NO₂), nitrous oxide (N₂O), carbon dioxide (CO₂), and water (H₂O). The EGA-MS data provides a detailed profile of the gas evolution as a function of temperature, which is essential for elucidating the decomposition pathway. nih.gov
Hypothetical Evolved Gas Analysis Data for a Similar Energetic Compound
| Temperature (°C) | Evolved Gas Species |
| 150-180 | N₂, N₂O |
| 180-220 | NO₂, CO₂ |
| >220 | H₂O, other minor species |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
Theoretical Interpretations and Computational Validation of Decomposition Reaction Pathways
Theoretical and computational chemistry plays a vital role in understanding the complex decomposition mechanisms of energetic materials at the molecular level. rsc.org Density Functional Theory (DFT) is a commonly used computational method to investigate the electronic structure, stability, and reaction pathways of these molecules. earthlinepublishers.comodu.edu
By performing DFT calculations, it is possible to:
Determine the bond dissociation energies (BDEs): This helps to identify the weakest bonds in the molecule, which are likely to be the trigger points for decomposition. researchgate.net For this compound, the C-N₃ and N-NO₂ bonds are expected to be among the weakest.
Calculate the activation energies for various decomposition pathways: This allows for the prediction of the most probable reaction mechanism. rsc.org
Model the transition states of the decomposition reactions: This provides detailed insights into the geometry and energetics of the reaction intermediates.
Predict the infrared and Raman spectra: These theoretical spectra can be compared with experimental data to validate the proposed decomposition products and intermediates.
Computational studies on similar molecules containing azido and nitro groups have suggested that the initial step in thermal decomposition can be either the homolytic cleavage of the C-N₃ or N-NO₂ bond, or a concerted elimination of N₂ from the azido group. researchgate.net The subsequent reactions would involve a complex series of secondary reactions leading to the final gaseous products. The specific pathway for this compound would depend on the interplay of these functional groups within its unique molecular structure.
Formulation Development and Compatibility Research for N,n Bis 2 Azido 2,2 Dinitroethyl Urea
Strategies for Polymer Matrix Integration and Energetic Binder Compatibility
To address this topic, studies would need to be conducted that evaluate the incorporation of N,N'-Bis(2-azido-2,2-dinitroethyl)urea into various polymer matrices, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), glycidyl (B131873) azide (B81097) polymer (GAP), or poly-NIMMO. Compatibility would typically be assessed using techniques like Differential Scanning Calorimetry (DSC) to observe shifts in decomposition temperatures of the mixed components. No such studies specifically naming this compound were found.
Interaction Studies with Stabilizers and Plasticizers within Formulations
Research in this area would involve mixing this compound with common stabilizers (e.g., diphenylamine, N-methyl-p-nitroaniline) and various energetic or inert plasticizers (e.g., BDNPA/F, Bu-NENA, DOA). The chemical compatibility and potential reactions would be monitored over time at elevated temperatures. This data is crucial for developing a stable formulation but is not present in the available literature for this specific compound.
Rheological Characterization of this compound-Based Formulations
The rheological characterization would require measuring the viscosity and flow properties of uncured formulations containing this compound, typically as a function of temperature and shear rate. This is essential for understanding the processability of the material. Publicly accessible studies detailing the rheological behavior of formulations based on this compound are not available.
Methodologies for Assessing Long-Term Storage Stability and Degradation
Assessing long-term stability involves established protocols, but the results are specific to the material being tested.
Application of Accelerated Aging Test Protocols
Standard protocols, such as those outlined in military standards (e.g., STANAG 4147), would be applied to formulations containing this compound. Samples would be subjected to elevated temperatures for extended periods to simulate natural aging. The results of such tests, including changes in chemical and physical properties, have not been published for this compound.
Analytical Techniques for Degradation Product Identification and Quantification
Following accelerated aging, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) would be used to identify and quantify any chemical degradation products. This critical information on the degradation pathways of this compound is not documented in the available scientific literature.
Due to the absence of specific research data for this compound in the public domain, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and inclusion of data tables. The development of such an article is contingent upon future research being conducted and published on this specific energetic compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
